molecular formula C20H19N3O4 B2539229 4-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4H-chromene-2-carboxamide CAS No. 2034438-54-3

4-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4H-chromene-2-carboxamide

Cat. No.: B2539229
CAS No.: 2034438-54-3
M. Wt: 365.389
InChI Key: IFGISHJTHDOTFH-HDJSIYSDSA-N
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Description

4-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4H-chromene-2-carboxamide is a synthetically designed small molecule that incorporates a 4-oxo-4H-chromene-2-carboxamide scaffold, a structure noted in scientific literature for its pharmacological potential . This compound is specifically engineered for research applications, particularly in the field of oncology and signal transduction. The chromene core is linked via a carboxamide group to a trans-substituted cyclohexyl ring, a configuration designed to impart conformational restraint and potentially enhance target binding affinity. The presence of the pyrimidin-2-yloxy fragment further suggests potential for interaction with enzyme active sites that recognize heterocyclic motifs, such as certain kinase families involved in cellular proliferation and survival pathways . The primary research value of this compound lies in its use as a chemical probe to investigate disease mechanisms involving dysregulated kinase signaling. Its structure is characteristic of molecules that can modulate protein-protein interactions or enzyme activity, making it a candidate for in vitro studies aimed at understanding cancer cell biology, inflammatory processes, and for identifying new therapeutic targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-16-12-18(27-17-5-2-1-4-15(16)17)19(25)23-13-6-8-14(9-7-13)26-20-21-10-3-11-22-20/h1-5,10-14H,6-9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGISHJTHDOTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=O)C3=CC=CC=C3O2)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the chromene core, followed by the introduction of the cyclohexyl group and the pyrimidinyl moiety. Common reagents used in these steps include cyclohexanone, pyrimidine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

Structurally analogous compounds share the 4-oxo-4H-chromene-2-carboxamide backbone but differ in substituent groups, which critically influence bioactivity and physicochemical properties. Key examples include:

Compound Name Substituent Group Molecular Weight (g/mol) Key Structural Features Evidence Source
Target Compound (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl Not reported Pyrimidine ether, trans-cyclohexyl
4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide 4-(trifluoromethyl)-1,3-benzothiazol-2-yl 213.70 Electron-withdrawing CF₃ group, benzothiazole ring
N-(1-benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide 1-benzylpiperidin-4-yl Not reported Piperidine spacer, benzyl group enhancing lipophilicity
4-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-4H-chromene-2-carboxamide 4-(pyridin-2-yl)thiazol-2-yl Not reported Pyridine-thiazole hybrid, potential for metal coordination

Key Observations :

  • The target compound ’s pyrimidin-2-yloxy group offers dual hydrogen-bond acceptor sites (N atoms), contrasting with the electron-deficient trifluoromethyl-benzothiazole in , which may enhance metabolic stability.
  • Pyridine-thiazole derivatives leverage heteroaromatic diversity, possibly broadening target selectivity.
Functional and Pharmacological Insights
  • Trifluoromethyl-benzothiazole derivatives are often explored as kinase inhibitors due to their ability to occupy hydrophobic pockets.
  • Benzylpiperidine-containing compounds frequently target central nervous system receptors, leveraging blood-brain barrier penetration.
  • The pyrimidine-cyclohexyl motif in the target compound may align with antiviral or anticancer scaffolds, as pyrimidine derivatives are common in nucleotide analogs .
Physicochemical Properties
  • Lipophilicity : The trans-cyclohexyl group in the target compound likely reduces solubility compared to the piperidinyl analog but improves membrane permeability.
  • Electron Distribution : The pyrimidine ring’s electron-deficient nature contrasts with the electron-rich benzothiazole in , affecting redox stability and metabolism.

Biological Activity

The compound 4-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4H-chromene-2-carboxamide is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various therapeutic contexts.

Chemical Structure and Properties

The compound belongs to the chromene family, characterized by a chromene core with a carboxamide functional group and a pyrimidine moiety. Its structural formula can be represented as follows:

C15H16N2O3\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3

This structure is pivotal for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in critical physiological pathways. Notably, studies have indicated that compounds with similar structures exhibit:

  • Inhibition of Enzymatic Activity : Many chromene derivatives have shown potential as inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in inflammatory processes .
  • Antioxidant Properties : The presence of the chromene scaffold often correlates with antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .

Efficacy Against Specific Targets

Research has demonstrated that the compound exhibits significant inhibitory effects against several targets:

  • Cholinesterases : In vitro studies have reported dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a candidate for Alzheimer's disease treatment .
  • Cyclooxygenase and Lipoxygenase Inhibition : The compound has been evaluated for its anti-inflammatory properties through inhibition of COX-2 and LOX enzymes, which are implicated in various inflammatory conditions .

Study 1: Enzyme Inhibition Assays

A study investigated the inhibitory effects of the compound on AChE and BChE. The IC50 values were determined as follows:

EnzymeIC50 Value (μM)
AChE10.4
BChE7.7

These results suggest potent inhibitory activity, indicating potential therapeutic applications in neurodegenerative diseases .

Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of similar chromene derivatives. The compound demonstrated moderate inhibition of COX-2 and LOX-15, with kinetic studies revealing promising results:

EnzymeInhibition (%)
COX-250% at 25 μM
LOX-1545% at 25 μM

This suggests that the compound may serve as an effective anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are recommended for constructing the chromene-carboxamide core of this compound?

The chromene-carboxamide scaffold can be synthesized via a four-step sequence involving aminohydroxamates and methyl trimethoxyacetate. Key steps include cyclization under mild conditions to form the fused pyrimidinone ring and subsequent amidation. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like N-hydroxyhypoxanthine derivatives .

Q. How is stereochemical control achieved during the functionalization of the (1r,4r)-cyclohexyl moiety?

Stereoselective reduction of 4-(dibenzylamino)cyclohexan-1-one using NaHB(OAc)₃ in dichloromethane (DCM) with HOAc as a proton source ensures retention of the (1r,4r) configuration. Reductive amination or alkylation steps require chiral catalysts or resolved intermediates to maintain enantiomeric purity .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

  • X-ray crystallography : Resolve space groups (e.g., P2₁/n or C2/c) to confirm anti-rotamer conformations of the amide bond relative to the chromene oxygen .
  • NMR spectroscopy : Key signals include δ 8.60–8.64 ppm (pyrimidine protons) and δ 3.73–3.68 ppm (cyclohexyl methine protons) .
  • Mass spectrometry (ESI+) : Confirm molecular ion peaks (e.g., m/z 452 [M+H]⁺ for derivatives) .

Advanced Research Questions

Q. How do polymorphic forms (e.g., hemihydrate vs. anhydrous) impact pharmacological properties?

Polymorphs exhibit distinct hydrogen-bonding networks and solubility profiles. For example, hemihydrate forms (C18H15NO4·0.5H2O) in space group C2/c show altered dissolution kinetics compared to anhydrous P1 polymorphs. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are critical for phase identification .

Q. What strategies address low yields in regioselective pyrimidin-2-yloxycyclohexyl coupling?

  • Protecting group chemistry : Use tert-butyloxycarbonyl (Boc) groups to block competing amine sites during nucleophilic aromatic substitution .
  • Microwave-assisted synthesis : Enhances reaction rates and selectivity for pyrimidinyloxy intermediates (e.g., 120°C, 30 min, DMF solvent) .

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition?

  • Substitution at C4 : Introducing methylpiperazine (e.g., 4-methylpiperazin-1-yl) improves CSF1R inhibition (IC₅₀ < 50 nM) by enhancing hydrophobic interactions .
  • Chiral modifications : (1r,4r) cyclohexyl configurations increase blood-brain barrier penetration, as demonstrated in PROTAC degraders like XL01126 .

Q. What computational tools predict binding interactions with leucine-rich repeat kinase 2 (LRRK2)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model the compound’s interaction with LRRK2’s ATP-binding pocket. Key residues (e.g., Lys1906, Asp2017) form hydrogen bonds with the chromene carbonyl and pyrimidine N1 .

Methodological Challenges & Contradictions

Q. How should researchers resolve discrepancies in reported synthetic yields?

  • Batch variability : Trace water in DMF reduces NaHB(OAc)₃ efficiency; use anhydrous solvents and inert atmospheres .
  • Alternative routes : Compare reductive amination (LiAlH4/THF) vs. catalytic hydrogenation (H₂/Pd-C) for cyclohexylamine intermediates .

Q. Why do crystallographic studies show conflicting amide conformations (cis vs. trans)?

Solvent polarity during crystallization influences rotamer stability. Polar solvents (e.g., MeOH) favor trans-amide conformers (O=C-N dihedral angle ~180°), while apolar solvents stabilize cis forms .

Biological & Pharmacological Applications

Q. What in vitro assays validate target engagement for kinase inhibition?

  • TR-FRET assays : Measure displacement of ATP-competitive probes (e.g., ADP-Glo™) in LRRK2 or CSF1R enzymatic assays .
  • Cellular thermal shift assays (CETSA) : Confirm target stabilization in HEK293T cells expressing recombinant kinases .

Q. How are prodrug strategies (e.g., cyclodextrin conjugates) used to enhance bioavailability?

β-cyclodextrin conjugates improve aqueous solubility via host-guest complexation. Characterization requires NMR titration (1H-ROESY) to confirm inclusion geometry and HPLC-MS for purity assessment (>98%) .

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